molecular formula C8H10BrFN2 B13051205 (1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine

(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine

Cat. No.: B13051205
M. Wt: 233.08 g/mol
InChI Key: SRWAUGRZCSZKCN-MRVPVSSYSA-N
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Description

(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound features a bromine and fluorine-substituted phenyl ring attached to an ethane-1,2-diamine moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-3-fluoroaniline.

    Reaction with Ethylene Oxide: The aniline derivative is reacted with ethylene oxide under basic conditions to introduce the ethane-1,2-diamine moiety.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic properties. Compounds with similar structures have been studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The bromine and fluorine substituents could influence its binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-Bromo-3-fluorophenyl)ethane-1,2-diamine: Similar structure but with a different substitution pattern on the phenyl ring.

    (1S)-1-(5-Chloro-3-fluorophenyl)ethane-1,2-diamine: Chlorine substituted instead of bromine.

    (1S)-1-(5-Bromo-3-chlorophenyl)ethane-1,2-diamine: Chlorine substituted instead of fluorine.

Uniqueness

(1S)-1-(5-Bromo-3-fluorophenyl)ethane-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms on the phenyl ring can lead to distinct electronic and steric effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H10BrFN2

Molecular Weight

233.08 g/mol

IUPAC Name

(1S)-1-(3-bromo-5-fluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1

InChI Key

SRWAUGRZCSZKCN-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Br)[C@@H](CN)N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CN)N

Origin of Product

United States

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